
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can produce various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) such as RAF inhibitors for cancer treatment.
Chemical Research: The compound is used as a building block for synthesizing pyridine-based ligands and stabilizing hypervalent iodine, which are applied in a wide range of synthetic transformations.
Biochemistry: It is involved in the synthesis of oral checkpoint kinase inhibitors for immunotherapy.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer treatment, it may inhibit RAF kinases, which are involved in cell signaling pathways that regulate cell growth and survival . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and amino groups but lacks the ethyl acetate moiety.
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate: Similar structure but without the amino group.
Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate: Contains a chloro group instead of an amino group.
Uniqueness
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the trifluoromethyl and amino groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in pharmaceutical applications.
Properties
Molecular Formula |
C10H12ClF3N2O2 |
|---|---|
Molecular Weight |
284.66 g/mol |
IUPAC Name |
ethyl 2-amino-2-[4-(trifluoromethyl)pyridin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H11F3N2O2.ClH/c1-2-17-9(16)8(14)7-5-6(3-4-15-7)10(11,12)13;/h3-5,8H,2,14H2,1H3;1H |
InChI Key |
FDBUVFZUEXZSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


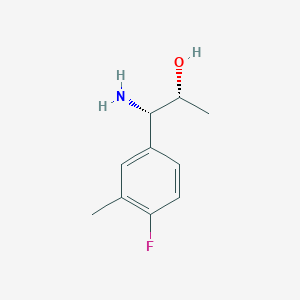
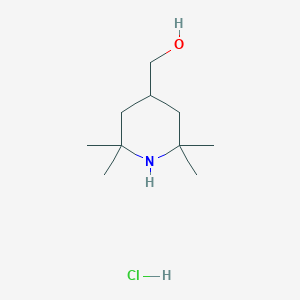
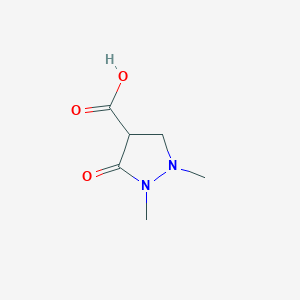
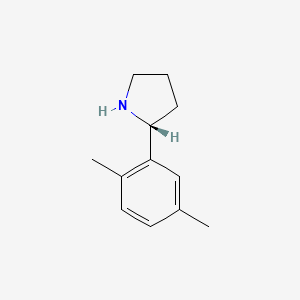

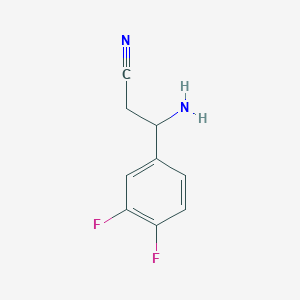



![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)

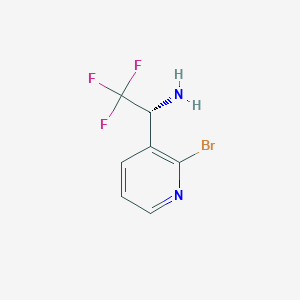
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
